1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea
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Overview
Description
1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl group, a methoxybenzoyl group, and a piperidinyl group, all connected through a urea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea typically involves the following steps:
Formation of the piperidinyl intermediate: The starting material, 4-piperidone, is reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form 1-(2-methoxybenzoyl)piperidin-4-one.
Reduction: The ketone group in 1-(2-methoxybenzoyl)piperidin-4-one is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Urea formation: The alcohol is then reacted with cyclohexyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of 1-Cyclohexyl-3-[1-(2-hydroxybenzoyl)piperidin-4-yl]urea.
Reduction: Formation of 1-Cyclohexyl-3-[1-(2-methoxybenzyl)piperidin-4-yl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used as a building block for the synthesis of novel polymers and materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It can be used in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-[1-(2-hydroxybenzoyl)piperidin-4-yl]urea
- 1-Cyclohexyl-3-[1-(2-methoxybenzyl)piperidin-4-yl]amine
- 1-Cyclohexyl-3-[1-(2-chlorobenzoyl)piperidin-4-yl]urea
Uniqueness
1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea is unique due to the presence of the methoxybenzoyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-26-18-10-6-5-9-17(18)19(24)23-13-11-16(12-14-23)22-20(25)21-15-7-3-2-4-8-15/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSLJHDMECBJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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